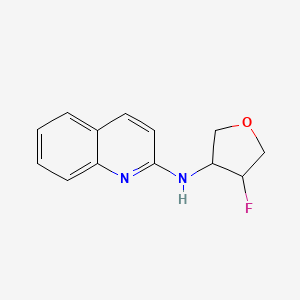
N-(4-氟氧杂环氧乙烷-3-基)喹啉-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorooxolan-3-yl)quinolin-2-amine is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related quinoline derivatives and their synthesis, which can provide insights into the potential characteristics and applications of N-(4-fluorooxolan-3-yl)quinolin-2-amine. Quinoline derivatives are known for their broad biological activities and are often used in the development of pharmaceuticals and as ligands in coordination chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of polysubstituted quinolin-3-amines is achieved through a radical process using Mn(III) acetate as a mild one-electron oxidant, starting from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . Similarly, the synthesis of N-(quinolin-2-yl)amides is performed via TsOH·H2O-mediated N-amidation of quinoline N-oxides, which is a method with 100% atom economy . These methods highlight the versatility and complexity of quinoline synthesis, which would be relevant for the synthesis of N-(4-fluorooxolan-3-yl)quinolin-2-amine.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity and interaction with metal ions. For instance, N,N-Di(pyridin-2-yl)quinolin-6-amine is a ditopic fluorescent ligand that forms complexes with various metal cations, and its structure has been studied using NMR spectroscopy . The molecular structure of N-(4-fluorooxolan-3-yl)quinolin-2-amine would likely influence its reactivity and potential as a ligand or pharmaceutical compound.
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions, often as ligands or reagents. For example, 3-benzoyl-2-quinolinecarboxaldehyde is used as a fluorogenic reagent for the high-sensitivity chromatographic analysis of primary amines . The chemical reactivity of N-(4-fluorooxolan-3-yl)quinolin-2-amine would depend on its functional groups and molecular structure, which could be inferred from related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as their photophysical properties, are important for their applications in sensing and detection. For instance, a novel aromatic amino acid derivative of quinoline has been synthesized as a potential chemosensor for metal ions, with its properties studied through photophysical methods . The physical and chemical properties of N-(4-fluorooxolan-3-yl)quinolin-2-amine would be critical for its function and could be similar to those of related quinoline compounds.
科学研究应用
合成和抗癌活性
喹啉衍生物,例如 4-氨基喹啉化合物,已被合成并评估了其对人乳腺肿瘤细胞系的细胞毒性作用。这些化合物,包括丁基-(7-氟-喹啉-4-基)-胺,表现出有效的抑制作用,突出了它们作为开发新型抗癌剂原型的潜力 (Haiwen Zhang 等,2007).
分析化学应用
喹啉衍生物已被用作一级胺的高灵敏色谱分析的荧光试剂。这些化合物,例如 3-苯甲酰基-2-喹啉甲醛,通过激光诱导荧光检测的微柱液相色谱法,实现了对一级胺的超高灵敏测定 (S. C. Beale 等,1989).
抗 HIV 活性
对 2-(芳基或杂芳基)喹啉-4-胺的研究,包括使用新型化学方法合成的衍生物,表明其中一些化合物在低浓度下表现出抗 HIV-1 活性,且细胞毒性最小。这表明它们在设计用于 HIV 治疗的新化合物中很有用 (L. Strekowski 等,1991).
金属离子传感
喹啉取代的三足酰胺受体已被开发用于金属离子(如 Hg2+)的选择性荧光传感。这些荧光离子载体在与特定金属离子结合后表现出选择性的紫外-可见光谱位移和荧光增强,为各种应用中的金属离子检测提供了一种有前景的方法 (B. Ahamed 等,2011).
作用机制
安全和危害
未来方向
Quinoline and its derivatives have a wide range of applications in medicinal chemistry and drug discovery. They are used in the synthesis of a variety of pharmaceuticals, including antimalarial drugs, antibiotics, antifungals, and anticancer drugs. Future research will likely continue to explore the potential of quinoline-based compounds in the treatment of various diseases .
属性
IUPAC Name |
N-(4-fluorooxolan-3-yl)quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O/c14-10-7-17-8-12(10)16-13-6-5-9-3-1-2-4-11(9)15-13/h1-6,10,12H,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHOZHVBAOVFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)F)NC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide](/img/structure/B2504925.png)

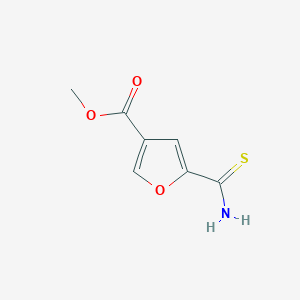


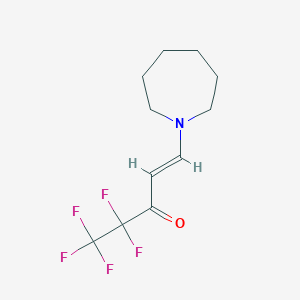
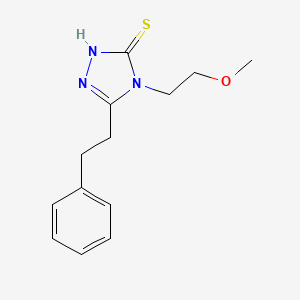
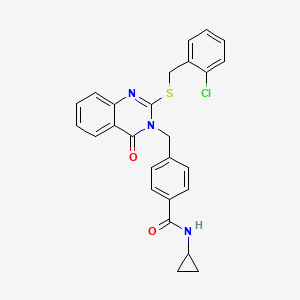
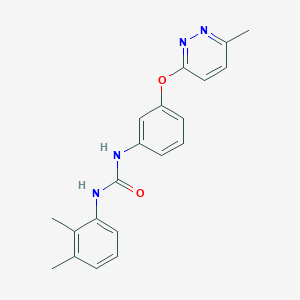


![N-(2,3-dimethoxybenzyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2504944.png)
